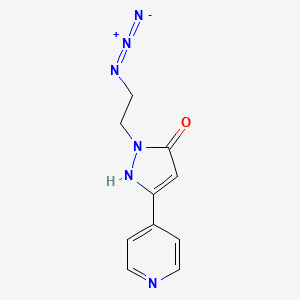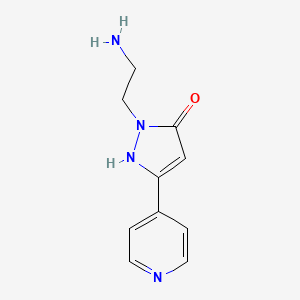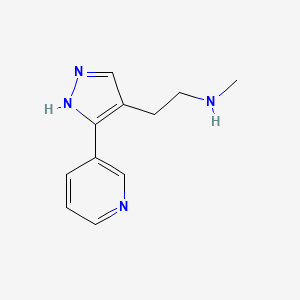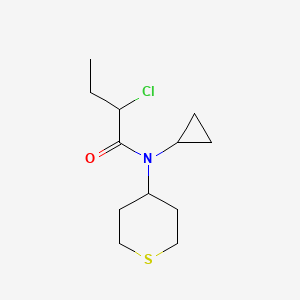
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Vue d'ensemble
Description
“2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide” is a chemical compound with the molecular formula C12H20ClNOS . The molecule consists of a butanamide backbone with a chlorine atom attached to one of the carbon atoms. It also has a cyclopropyl group and a tetrahydro-2H-thiopyran group attached as substituents .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCC(C(=O)N(C1CC1)C2CSCCC2)Cl . This indicates that the molecule has a butanamide core (CCC(C(=O)N) with a chlorine atom (Cl) attached to the terminal carbon. The amide nitrogen is bonded to a cyclopropyl group (C1CC1) and a tetrahydro-2H-thiopyran group (C2CSCCC2) .Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
A series of novel butanamides, including compounds with structural similarities to the query compound, were investigated as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors are valuable for their potential to regulate blood glucose levels, particularly in the treatment of Type 2 diabetes mellitus. One compound notably reduced blood glucose excursion in an oral glucose tolerance test (Nitta et al., 2012).
α-Amylase Inhibitors
Butanamide derivatives have been synthesized and evaluated for α-amylase inhibitory activity. These compounds showed significant activity, comparable to standard treatments, suggesting potential applications in managing diabetes by controlling blood sugar levels through the inhibition of carbohydrate-digesting enzymes (Mathew et al., 2015).
CCR2 Antagonists
Compounds including alicyclic groups attached at the carbon backbone, similar to the query compound, have been discovered as novel CCR2 receptor antagonists. These antagonists show promise for their high binding affinity and selectivity toward chemokine receptors, which are important targets for treating inflammatory diseases (Butora et al., 2006).
Urease Inhibitors
Novel indole-based scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent inhibitors of the urease enzyme. These compounds could serve as valuable therapeutic agents in the development of treatments for diseases caused by urease-producing pathogens (Nazir et al., 2018).
Propriétés
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thian-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNOS/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCQGSXLWGHTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CC1)C2CCSCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



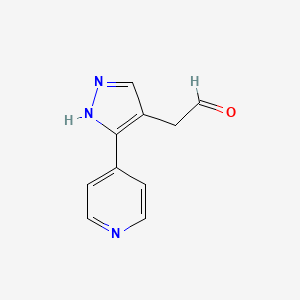
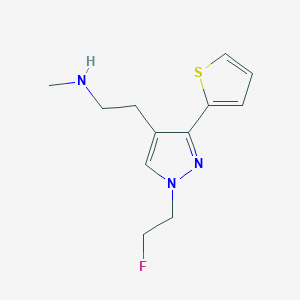
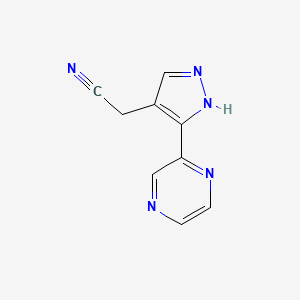
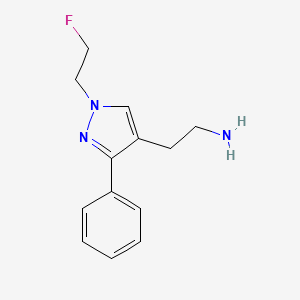
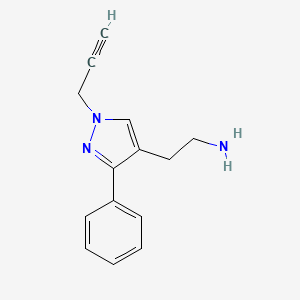
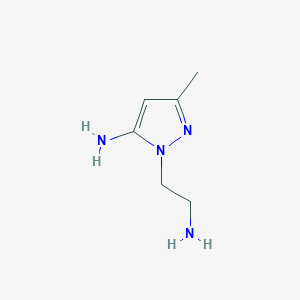
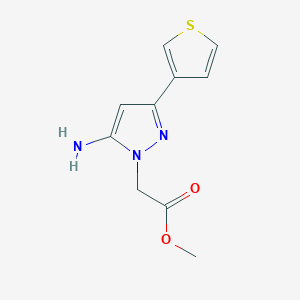
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)

